molecular formula C4H9NO3 B13399058 (2S)-2-amino-3-hydroxybutanoic acid

(2S)-2-amino-3-hydroxybutanoic acid

Cat. No.: B13399058
M. Wt: 119.12 g/mol
InChI Key: AYFVYJQAPQTCCC-NFJMKROFSA-N
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Description

(2S)-2-amino-3-hydroxybutanoic acid is an organic compound that belongs to the class of amino acids. It is a chiral molecule with a specific stereochemistry, indicated by the (2S) configuration. This compound is structurally related to other amino acids and plays a role in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-3-hydroxybutanoic acid can be achieved through several methods. One common approach involves the use of chiral starting materials to ensure the correct stereochemistry. For example, the compound can be synthesized from L-threonine through a series of chemical reactions, including protection and deprotection steps, as well as selective oxidation and reduction reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve fermentation processes using genetically engineered microorganisms. These microorganisms are designed to produce the desired compound in high yields through metabolic pathways that incorporate the necessary enzymes and cofactors .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-hydroxybutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like acyl chlorides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a keto acid, while reduction of the keto group regenerates the original hydroxyl group .

Mechanism of Action

The mechanism of action of (2S)-2-amino-3-hydroxybutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. These interactions are mediated by the compound’s functional groups, including the amino and hydroxyl groups, which participate in hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-3-hydroxybutanoic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination of features allows it to participate in a wide range of chemical reactions and biological processes, making it a valuable compound in various fields of research .

Properties

IUPAC Name

(2S)-2-amino-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2?,3-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVYJQAPQTCCC-NFJMKROFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC([C@@H](C(=O)O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801037448
Record name (2S)-2-Amino-3-hydroxybutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801037448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hemihydrate: Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS]
Record name DL-Threonine
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CAS No.

80-68-2
Record name Threonine
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name DL-threonine
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